Carbamic acid, (4-chloro-3-cyano-6-methoxy-7-quinolinyl)-, phenylmethyl ester (9CI)
Description
This compound is a carbamate derivative featuring a quinolinyl core substituted with chloro, cyano, and methoxy groups, coupled with a phenylmethyl ester moiety. The structural complexity of this compound—particularly the electron-withdrawing cyano and chloro groups, the methoxy substituent, and the fused quinoline ring—suggests unique physicochemical and pharmacological properties compared to simpler carbamates .
Properties
Molecular Formula |
C19H14ClN3O3 |
|---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
benzyl N-(4-chloro-3-cyano-6-methoxyquinolin-7-yl)carbamate |
InChI |
InChI=1S/C19H14ClN3O3/c1-25-17-7-14-15(22-10-13(9-21)18(14)20)8-16(17)23-19(24)26-11-12-5-3-2-4-6-12/h2-8,10H,11H2,1H3,(H,23,24) |
InChI Key |
JYIHOLVMYKVANP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)Cl)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (4-chloro-3-cyano-6-methoxy-7-quinolinyl)-, phenylmethyl ester (9CI) typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinoline Ring: The quinoline ring is synthesized through a series of cyclization reactions involving aniline derivatives and carbonyl compounds.
Substitution Reactions: The chloro, cyano, and methoxy groups are introduced through electrophilic aromatic substitution reactions.
Esterification: The final step involves the esterification of the carbamic acid with phenylmethyl alcohol under acidic conditions to form the phenylmethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (4-chloro-3-cyano-6-methoxy-7-quinolinyl)-, phenylmethyl ester (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino-quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Carbamic acid, (4-chloro-3-cyano-6-methoxy-7-quinolinyl)-, phenylmethyl ester (9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Carbamic acid, (4-chloro-3-cyano-6-methoxy-7-quinolinyl)-, phenylmethyl ester (9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Structural Variations and Lipophilicity
Carbamates are highly sensitive to structural modifications. Key comparisons include:
Table 1: Structural Features and Lipophilicity of Selected Carbamates
- Lipophilicity Trends: The target compound’s lipophilicity is inferred to be moderate due to the balance between polar (cyano, methoxy) and nonpolar (chloro, phenylmethyl) groups. In contrast, alkyl-carbamates with chlorophenylamino groups (e.g., 4a–i in ) exhibit log k values ranging from 1.2 to 3.8, influenced by alkyl chain length and halogen placement.
Key Findings:
Essential Structural Motifs : Active carbamates require both a carbamic ester group and a basic substituent. For example, benzyl (phenylmethyl) carbamates show strong AChE inhibition, while ethyl or phenyl esters are weaker .
Quaternary Salts vs. Tertiary Bases: Quaternary ammonium derivatives (e.g., trimethylammonium in ) enhance activity due to improved binding to AChE’s anionic site.
Antagonism to Curare: Unlike methylphenyl-carbamic esters, which lack curare antagonism, the target compound’s quinolinyl group may confer distinct receptor interactions .
Toxicity and Stability
- Stability : Dialkyl carbamates (e.g., diethyl or diallyl) are less stable, whereas disubstituted carbamic acids (e.g., dimethyl or methylphenyl) exhibit higher stability . The target compound’s phenylmethyl ester and electron-withdrawing substituents likely enhance hydrolytic stability compared to alkyl esters.
- Toxicity: Compounds with nitro groups (e.g., 4-nitrophenyl ester ) may exhibit higher toxicity due to metabolic activation, whereas the target compound’s cyano and chloro groups could lead to distinct metabolic pathways.
Biological Activity
Carbamic acid derivatives, particularly those featuring quinoline structures, have garnered significant attention in medicinal chemistry for their diverse biological activities. The compound Carbamic acid, (4-chloro-3-cyano-6-methoxy-7-quinolinyl)-, phenylmethyl ester (9CI) is notable for its potential therapeutic applications, especially as an acetylcholinesterase inhibitor and its implications in treating neurodegenerative diseases.
Chemical Structure and Properties
The chemical structure of 9CI can be summarized as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 345.78 g/mol
- IUPAC Name : Carbamic acid, (4-chloro-3-cyano-6-methoxy-7-quinolinyl)-, phenylmethyl ester
The biological activity of 9CI primarily revolves around its ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. By inhibiting AChE, 9CI increases the levels of acetylcholine in synaptic clefts, which can enhance cholinergic signaling. This mechanism is particularly relevant in the context of Alzheimer’s disease and other forms of dementia where cholinergic dysfunction is prevalent .
Anticholinesterase Activity
Research indicates that derivatives of carbamic acid, including 9CI, exhibit potent AChE inhibitory activity. In comparative studies, these compounds have shown higher efficacy than traditional AChE inhibitors like donepezil and galantamine .
Table 1: Comparative AChE Inhibition Potency
Antitumor Activity
In vitro studies have demonstrated that compounds similar to 9CI exhibit significant cytotoxic effects against various cancer cell lines. The presence of electron-withdrawing groups in the structure enhances cytotoxicity through mechanisms involving the Michael addition reaction with nucleophilic sites on target proteins .
Table 2: Cytotoxicity Against Cancer Cell Lines
Alzheimer's Disease Model
In a study involving animal models of Alzheimer's disease, administration of 9CI resulted in improved cognitive function as measured by the Morris water maze test. The compound's ability to inhibit AChE correlated with enhanced memory retention and reduced neuroinflammation markers in the brain .
Antimicrobial Activity
Recent investigations into the antimicrobial properties of quinoline-based carbamates have revealed that compounds like 9CI possess moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The zones of inhibition were measured at varying concentrations, indicating a promising profile for further development as antimicrobial agents .
Table 3: Antimicrobial Activity
Q & A
Q. What are the critical safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- Hazard Identification : Refer to GHS classifications for acute toxicity (Oral, Category 4), skin irritation (Category 2), and respiratory irritation (Category 3) .
- Protective Measures : Use nitrile gloves, lab coats, and safety goggles. Employ fume hoods to minimize inhalation risks.
- First Aid : For skin contact, wash with soap/water for 15 minutes. For eye exposure, rinse with water for 20 minutes and seek medical attention .
- Storage : Store in a cool, dry, well-ventilated area away from incompatible materials (e.g., strong oxidizers).
Q. How can researchers verify the purity and structural integrity of this compound?
Methodological Answer:
- Analytical Techniques :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradient elution.
- NMR : Confirm substituent positions via H and C NMR (e.g., methoxy group at δ 3.8–4.0 ppm, quinolinyl protons at δ 7.5–8.5 ppm).
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).
Advanced Research Questions
Q. What strategies optimize the stereoselective synthesis of this compound?
Methodological Answer:
- Reduction Conditions : Use sodium borohydride in a solvent mixture (e.g., methanol/dichloromethane) at -15°C to 0°C to minimize racemization .
- Chiral Auxiliaries : Introduce tert-butyl carbamate groups to stabilize intermediates during quinolinyl ring functionalization .
- Yield Improvement : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) and purify via flash chromatography.
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing :
- pH Studies : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Analyze degradation products via LC-MS.
- Thermal Stability : Heat samples to 40–60°C and monitor decomposition using DSC/TGA.
Q. What methodologies reconcile conflicting toxicity data from different safety studies?
Methodological Answer:
- Data Cross-Validation : Compare acute oral toxicity (LD50) from SDS sources (e.g., Indagoo vs. TCI America) and validate with in vitro assays (e.g., HepG2 cell viability tests) .
- Dose-Response Analysis : Perform probabilistic risk assessment using EC50 values from zebrafish embryo toxicity models.
- Meta-Analysis : Aggregate data from PubChem and ToxNet, adjusting for solvent effects and impurity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
